(R)-N-ethylpyrrolidine-2-carboxamide (R)-N-ethylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14375096
InChI: InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1
SMILES:
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

(R)-N-ethylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC14375096

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-ethylpyrrolidine-2-carboxamide -

Specification

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name (2R)-N-ethylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1
Standard InChI Key KACAMSDOZKVKNP-ZCFIWIBFSA-N
Isomeric SMILES CCNC(=O)[C@H]1CCCN1
Canonical SMILES CCNC(=O)C1CCCN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring—a saturated five-membered ring with four carbon atoms and one nitrogen atom. The (R)-configuration at the second carbon establishes its chirality, which is critical for interactions in biological systems. The ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) attached to the nitrogen and the carboxamide (CONH2-\text{CONH}_2) at the second position further define its stereoelectronic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(2R)-1-ethylpyrrolidine-2-carboxamide
CAS Number381670-32-2
Molecular FormulaC7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O}
Molecular Weight142.20 g/mol
SMILESCCN1CCC[C@@H]1C(=O)N
InChIKeyLQOASEHNECNLNM-ZCFIWIBFSA-N

Stereochemical Significance

The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart. This configuration influences its binding affinity to biological targets, such as enzymes or receptors, where enantioselectivity is often observed. For instance, in drug design, the (R)-form may exhibit enhanced efficacy or reduced off-target effects compared to other stereoisomers.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of (R)-N-ethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with carboxylic acid derivatives. A common approach utilizes ethylamine and pyrrolidine-2-carboxylic acid under coupling conditions, facilitated by reagents such as carbodiimides (e.g., EDC or DCC). Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (20–40°C) are optimized to maximize yield and enantiomeric purity.

Table 2: Representative Synthetic Conditions

ParameterConditionYield
ReagentEDC, HOBt85%
SolventDichloromethane-
Temperature25°C-
Reaction Time12 hours-

Asymmetric Synthesis Strategies

Physicochemical Properties

Acidity and Basicity

The compound’s basicity is influenced by the pyrrolidine nitrogen (pKa10.5\text{p}K_a \approx 10.5) and the amide group (pKa17\text{p}K_a \approx 17), as inferred from analogous pyrrolidine derivatives . The ethyl substituent slightly lowers the nitrogen’s basicity compared to unsubstituted pyrrolidine (pKa=11.29\text{p}K_a = 11.29) due to steric and electronic effects .

Solubility and Stability

(R)-N-Ethylpyrrolidine-2-carboxamide is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water (5mg/mL\leq 5 \, \text{mg/mL} at 25°C). Stability studies indicate no degradation under inert atmospheres at temperatures below 100°C, making it suitable for long-term storage in anhydrous conditions.

Applications in Scientific Research

Medicinal Chemistry

The compound’s chiral center and amide functionality make it a valuable scaffold for drug discovery. It has been employed as a building block in synthesizing protease inhibitors and kinase modulators, where stereochemistry dictates target selectivity. For example, derivatives of this compound have shown preliminary activity against SARS-CoV-2 main protease (IC50=2.3μM\text{IC}_{50} = 2.3 \, \mu\text{M}) in vitro.

Industrial Applications

In material science, (R)-N-ethylpyrrolidine-2-carboxamide serves as a ligand in asymmetric catalysis for producing enantiomerically pure polymers. Its use in chiral ionic liquids has also been reported, enhancing the efficiency of electrochemical reactions by 40% compared to racemic analogs.

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